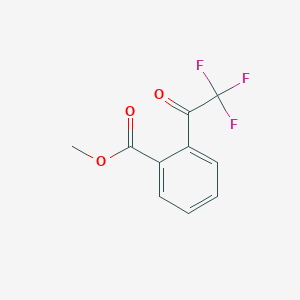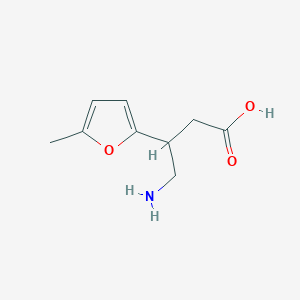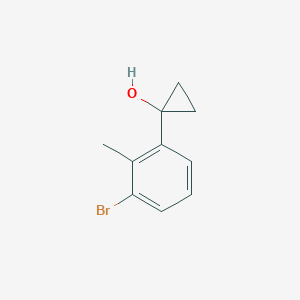![molecular formula C12H15ClO2 B15320842 1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15320842.png)
1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C12H15ClO2 It is characterized by the presence of a cyclopropyl group attached to an ethan-1-ol moiety, with a 5-chloro-2-methoxyphenyl substituent
Preparation Methods
The synthesis of 1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:
Substitution Reaction: The 5-chloro-2-methoxyphenyl group can be introduced via a substitution reaction, where a suitable phenyl derivative is reacted with a chlorinating agent.
Reduction: The final step involves the reduction of the intermediate compound to obtain the desired ethan-1-ol moiety.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, particularly in the development of new drugs.
Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol can be compared with similar compounds such as:
1-(5-Chloro-2-methoxyphenyl)ethan-1-one: This compound shares the 5-chloro-2-methoxyphenyl group but differs in the presence of a ketone group instead of the cyclopropyl and ethan-1-ol moieties.
1-(5-Chloro-2-methoxyphenyl)ethanol:
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[1-(5-chloro-2-methoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15ClO2/c1-8(14)12(5-6-12)10-7-9(13)3-4-11(10)15-2/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI Key |
PGVPOCLDDCKRTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=C(C=CC(=C2)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)
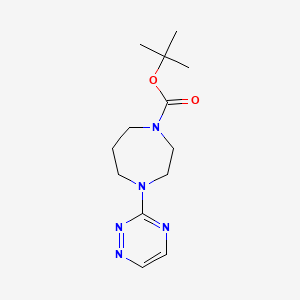
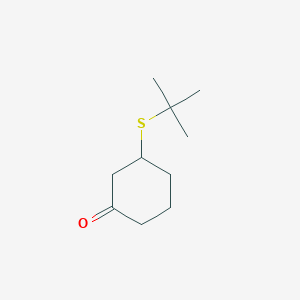
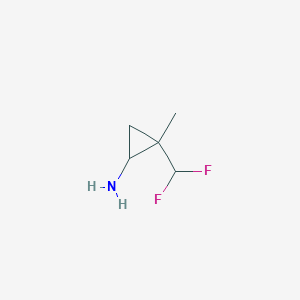
![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
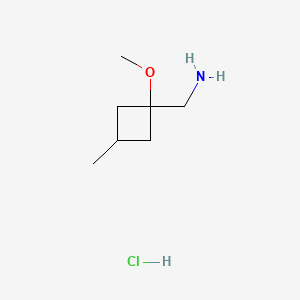
![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)
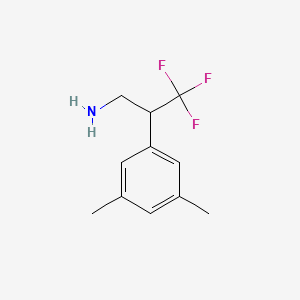
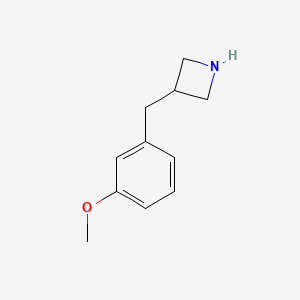
![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
